1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine
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Overview
Description
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of nitro groups to the aromatic rings.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Acylation: Formation of the benzoyl group.
Piperazine Formation: Cyclization to form the piperazine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoro-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine
- 1-(2-chloro-5-methyl-4-nitrophenyl)-4-(2-chloro-5-nitrobenzoyl)piperazine
Uniqueness
1-(2-fluoro-5-methyl-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine may exhibit unique properties due to the specific arrangement of functional groups, which can influence its reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]-(2-fluoro-5-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O5/c1-11-8-17(15(20)10-16(11)24(28)29)21-4-6-22(7-5-21)18(25)13-9-12(23(26)27)2-3-14(13)19/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGPNYNKFQHUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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